(3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol is a chiral compound characterized by the presence of a tetrahydrofuran ring substituted with a 4-chlorobenzylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Chlorobenzylamino Group: This step involves the nucleophilic substitution of a suitable leaving group with 4-chlorobenzylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups present.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions may vary depending on the desired substituent, but typical reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
(3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may focus on its potential therapeutic effects and use in drug development.
Industry: The compound can be utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. The exact mechanism may vary depending on the context of its use, such as in medicinal applications or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-((4-Methylbenzyl)amino)tetrahydrofuran-3-ol
- (3S,4R)-4-((4-Fluorobenzyl)amino)tetrahydrofuran-3-ol
- (3S,4R)-4-((4-Bromobenzyl)amino)tetrahydrofuran-3-ol
Uniqueness
(3S,4R)-4-((4-Chlorobenzyl)amino)tetrahydrofuran-3-ol is unique due to the presence of the 4-chlorobenzylamino group, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
(3S,4R)-4-[(4-chlorophenyl)methylamino]oxolan-3-ol |
InChI |
InChI=1S/C11H14ClNO2/c12-9-3-1-8(2-4-9)5-13-10-6-15-7-11(10)14/h1-4,10-11,13-14H,5-7H2/t10-,11-/m1/s1 |
InChI Key |
TVMWDSIIXYIFDN-GHMZBOCLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NCC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1C(C(CO1)O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.